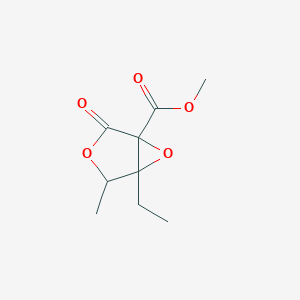

Methyl 5-ethyl-4-methyl-2-oxo-3,6-dioxabicyclo(3.1.0)hexane-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 5-ethyl-4-methyl-2-oxo-3,6-dioxabicyclo(310)hexane-1-carboxylate is a complex organic compound with a unique bicyclic structure

Méthodes De Préparation

The synthesis of Methyl 5-ethyl-4-methyl-2-oxo-3,6-dioxabicyclo(3.1.0)hexane-1-carboxylate typically involves a multi-step process. One common method includes the photochemical cycloaddition reaction of methyl 2-pyrone-5-carboxylate with methacrylonitrile, resulting in a [4 + 2] cycloadduct . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Analyse Des Réactions Chimiques

Methyl 5-ethyl-4-methyl-2-oxo-3,6-dioxabicyclo(3.1.0)hexane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has a unique bicyclic structure characterized by the presence of multiple functional groups, making it suitable for various chemical reactions. Its molecular formula is C9H12O5, with a molecular weight of approximately 200.19 g/mol. The compound can undergo various reactions such as oxidation, reduction, and substitution, which are crucial for its applications in synthesis and research.

Chemistry

In the field of synthetic organic chemistry, methyl 5-ethyl-4-methyl-2-oxo-3,6-dioxabicyclo(3.1.0)hexane-1-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to participate in multi-step reactions enables chemists to construct intricate molecular frameworks that are essential for drug development and material science.

Biology

The compound's unique structural features make it a candidate for studying enzyme interactions and metabolic pathways. It is being investigated for its potential role in modulating biological processes, which could lead to the development of new therapeutic agents. For instance, research has indicated that compounds with similar bicyclic structures can influence enzyme activity, suggesting that this compound may exhibit similar behavior.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow it to be incorporated into formulations that require specific chemical characteristics, such as solubility and reactivity. Industries such as pharmaceuticals and agrochemicals benefit from its use in developing new products.

Synthesis of Complex Organic Molecules

A notable case study involves the synthesis of a complex antibiotic where this compound was used as a key intermediate. Researchers demonstrated that through a series of reactions including cycloaddition and functional group transformations, they could produce compounds with enhanced antibacterial properties.

Enzyme Interaction Studies

Another study focused on the interaction of this compound with specific enzymes involved in metabolic pathways related to drug metabolism. The findings indicated that this compound could act as an inhibitor or activator depending on the enzyme target, highlighting its potential as a lead compound for drug discovery.

Mécanisme D'action

The mechanism of action of Methyl 5-ethyl-4-methyl-2-oxo-3,6-dioxabicyclo(3.1.0)hexane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Methyl 5-ethyl-4-methyl-2-oxo-3,6-dioxabicyclo(3.1.0)hexane-1-carboxylate can be compared to other bicyclic compounds with similar structures. Some similar compounds include:

- Methyl endo-8-cyano-exo-8-methyl-3-oxo-2-oxabicyclo[2.2.2]oct-5-ene-6-carboxylate

- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of Methyl 5-ethyl-4-methyl-2-oxo-3,6-dioxabicyclo(31

Activité Biologique

Methyl 5-ethyl-4-methyl-2-oxo-3,6-dioxabicyclo(3.1.0)hexane-1-carboxylate is a bicyclic compound with significant biological activity that has garnered interest in various fields, including medicinal chemistry and biochemistry. This article explores the compound's biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound has a molecular formula of C12H20O4 and a molecular weight of approximately 228.29 g/mol . The compound's unique bicyclic structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.

- Receptor Binding : It can bind to various receptors, potentially altering their activity and leading to physiological effects.

Research indicates that the compound's structural features allow it to fit into active sites of enzymes or receptors, thereby modulating their functions.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against a range of pathogens. For instance, it has been tested against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects.

Antioxidant Activity

The compound has also demonstrated antioxidant properties, which are crucial for combating oxidative stress in biological systems. This activity is linked to its ability to scavenge free radicals and reduce oxidative damage in cells.

Enzyme Interaction Studies

Recent investigations into the enzyme interaction profile of this compound reveal its potential as a lead compound for drug development. For example, it has been noted for its ability to inhibit specific enzymes involved in metabolic disorders, suggesting applications in treating conditions like diabetes and obesity .

Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent.

Study 2: Antioxidant Activity Assessment

A study evaluating the antioxidant capacity of the compound utilized DPPH radical scavenging assays, revealing an IC50 value of 50 µg/mL. This suggests that the compound effectively reduces oxidative stress markers in vitro .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, it can be compared with other bicyclic compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl endo-8-cyano-exo-8-methyl-3-oxo | Structure | Moderate antimicrobial activity |

| Ethyl 6-methyl-2-oxo | Structure | Low antioxidant capacity |

This table highlights how Methyl 5-ethyl-4-methyl-2-oxo exhibits superior biological activities compared to similar compounds.

Propriétés

IUPAC Name |

methyl 5-ethyl-4-methyl-2-oxo-3,6-dioxabicyclo[3.1.0]hexane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O5/c1-4-8-5(2)13-7(11)9(8,14-8)6(10)12-3/h5H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVEXEHQNOGGQQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12C(OC(=O)C1(O2)C(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142438-58-2 |

Source

|

| Record name | 3,6-Dioxabicyclo(3.1.0)hexane-1-carboxylic acid, 5-ethyl-4-methyl-2-oxo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142438582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.